
Ethyl 4-amino-3-hydroxybutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-amino-3-hydroxybutanoate is an organic compound with the molecular formula C6H13NO3. It is a derivative of butanoic acid and contains both amino and hydroxy functional groups, making it a versatile compound in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 4-amino-3-hydroxybutanoate can be synthesized through several methods. One common approach involves the asymmetric reduction of ethyl 4-halo-3-oxobutanoate, which is prepared via the diketene route using either chlorine or bromine . The reaction conditions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride in an appropriate solvent like ethanol or tetrahydrofuran.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of biocatalysts. Enzymatic reduction using halohydrin dehalogenase, nitrilase, carbonyl reductase, and lipase has been reported to be effective in producing optically pure this compound .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-amino-3-hydroxybutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents such as sodium borohydride.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions, forming new compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ethyl 4-oxo-3-hydroxybutanoate.
Reduction: this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 4-amino-3-hydroxybutanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug synthesis.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of ethyl 4-amino-3-hydroxybutanoate involves its interaction with various molecular targets and pathways. The amino and hydroxy groups allow it to participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Ethyl 4-amino-3-hydroxybutanoate can be compared with other similar compounds, such as:
Ethyl 4-chloro-3-hydroxybutanoate: Used as a chiral intermediate in the synthesis of atorvastatin, a cholesterol-lowering drug.
Ethyl 4-bromo-3-hydroxybutanoate: Another chiral intermediate with similar applications in pharmaceutical synthesis.
Ethyl 4-cyano-3-hydroxybutanoate: Used as a synthon in the production of l-carnitine and other biologically active compounds.
Propiedades
Fórmula molecular |
C6H13NO3 |
|---|---|
Peso molecular |
147.17 g/mol |
Nombre IUPAC |
ethyl 4-amino-3-hydroxybutanoate |
InChI |
InChI=1S/C6H13NO3/c1-2-10-6(9)3-5(8)4-7/h5,8H,2-4,7H2,1H3 |
Clave InChI |
HPMBWEVQPZMKJM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



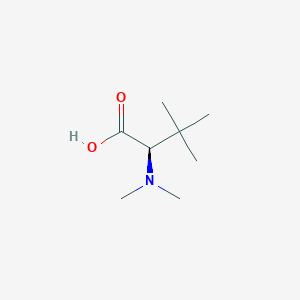
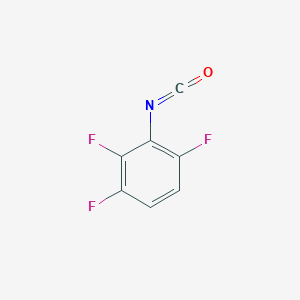
![(2-Aminospiro[3.5]nonan-7-yl)methanol hydrochloride](/img/structure/B13564877.png)
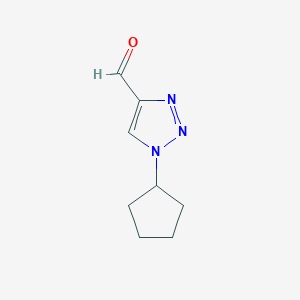
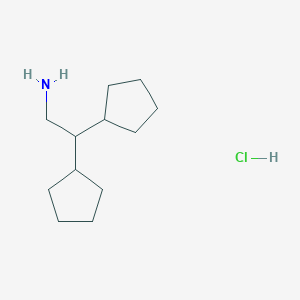
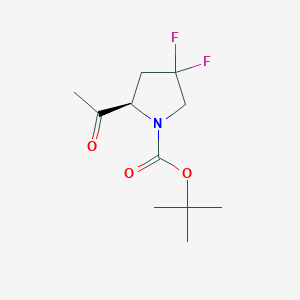
![4-(1h-Benzo[d]imidazol-2-yl)butan-2-amine](/img/structure/B13564901.png)

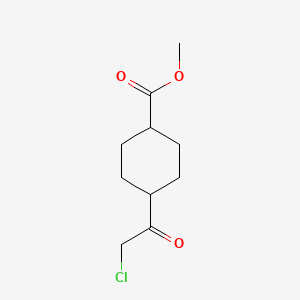
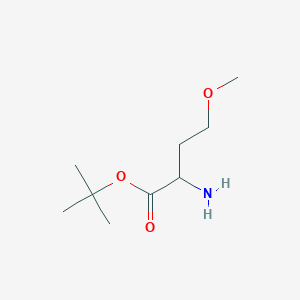
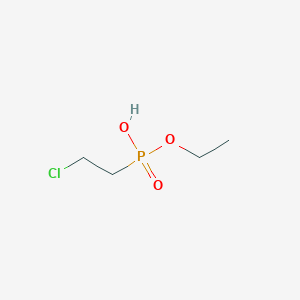
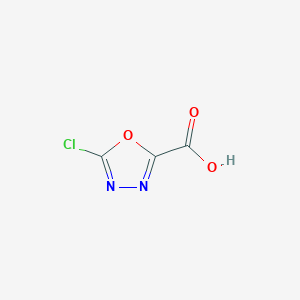
![(1R,3S,5S)-3-benzyl-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13564942.png)
